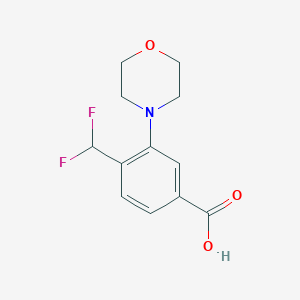

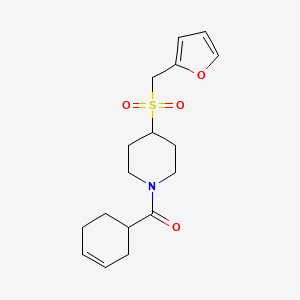

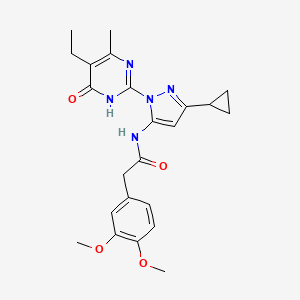

N-(4-甲氧基苯基)-2-((4-(2-氧代-2-(对甲苯氨基)乙基)噻唑-2-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. Although the exact compound is not described in the provided papers, similar compounds with related structures have been synthesized and evaluated for their biological properties, such as anticancer, antioxidant, and anti-inflammatory activities.

Synthesis Analysis

In the first paper, a series of novel 2-chloro N-aryl substituted acetamide derivatives were synthesized, including a compound with a methoxyphenyl group and a pyridinyl oxadiazole moiety . The synthesis involved linear steps characterized by various spectroscopic methods, including LCMS, IR, 1H and 13C NMR spectroscopies, and elemental analysis. This suggests that the synthesis of related compounds, such as the one , would likely involve similar techniques for characterization and confirmation of the molecular structure.

Molecular Structure Analysis

The molecular structure of related compounds, as mentioned in the first paper, includes an oxadiazole ring and aryl substituents, which are common features in medicinal chemistry due to their potential interaction with biological targets . The presence of a thiazole ring, as seen in the second paper, is also noteworthy as it is often included in drug design for its stability and bioactivity . The compound likely contains a thiazole ring as well, which could contribute to its biological activity.

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions for the compound , they do describe the synthesis and reactivity of structurally similar compounds. For instance, the formation of the oxadiazole ring and the introduction of the aryl substituents involve nucleophilic substitution and condensation reactions . The thiazole and thiazolidine rings in the second paper are formed through cyclization reactions, which are common in the synthesis of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the related compounds described in the papers. These properties include solubility, melting point, and stability, which are influenced by the presence of functional groups such as methoxy, acetamide, and thiazole . The methoxy group could increase the solubility in organic solvents, while the acetamide group could affect the hydrogen bonding capability and, consequently, the compound's solubility in water. The stability of the compound would be influenced by the presence of the thiazole ring, which is known for its robustness in various chemical environments .

科学研究应用

植物化学防御机制

背景

在植物生物学领域,次生代谢产物在防御食草动物和病原体方面发挥着至关重要的作用。然而,其中一些化合物可能对植物本身有毒,导致防御和自身中毒之间的微妙平衡。

研究发现

Li 等人 (2021) 的一项研究调查了野生烟草 (Nicotiana attenuata) 中二萜类化合物的受控羟基化。沉默参与二萜类化合物生物合成的两种细胞色素 P450 酶导致严重的自身中毒症状。这些症状是由于不受控制的羟基化二萜类化合物衍生物抑制鞘脂生物合成造成的。

意义

二萜类化合物的防御功能是通过抑制食草动物鞘脂生物合成来实现的,这是通过摄食后的骨架羟基化产物实现的。 通过调节代谢修饰,烟草植物避免自身中毒,同时获得有效的食草动物防御 .

神经保护特性

神经退行性疾病

考虑到该化合物的结构,它可能具有神经保护作用。研究人员可以探索它减轻氧化应激和保护神经元在神经退行性疾病中的能力。

参考::- Li, J., Halitschke, R., Li, D., Paetz, C., Su, H., Heiling, S., Xu, S., & Baldwin, I. T. (2021). Controlled hydroxylations of diterpenoids allow for plant chemical defense without autotoxicity. Science, 371(6526), 255–259. DOI: 10.1126/science.abe4713

属性

IUPAC Name |

2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S2/c1-14-3-5-15(6-4-14)22-19(25)11-17-12-28-21(24-17)29-13-20(26)23-16-7-9-18(27-2)10-8-16/h3-10,12H,11,13H2,1-2H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMQOODBWFHHMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2520771.png)

![2-[But-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone](/img/structure/B2520777.png)

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2520780.png)

![ethyl 8-[[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-4H-1,3-benzodioxine-6-carboxylate](/img/structure/B2520781.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2520783.png)

![8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2520784.png)